2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde
Description
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde is a halogenated imidazole derivative characterized by a carbaldehyde group at position 4, a bulky phenylmethoxymethyl substituent at position 3, and an iodine atom at position 5. Its molecular formula is C₁₇H₁₉IN₂O₂, with a molecular weight of 426.25 g/mol (calculated from ). The compound’s structure combines electrophilic (aldehyde), lipophilic (butyl, phenylmethoxymethyl), and halogenated (iodo) features, making it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
2-butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O2/c1-2-3-9-15-18-16(17)14(10-20)19(15)12-21-11-13-7-5-4-6-8-13/h4-8,10H,2-3,9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFUWHBQVJSMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1COCC2=CC=CC=C2)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437354 | |
| Record name | CTK4C8237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154371-51-4 | |
| Record name | CTK4C8237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparative Halogenation Conditions
| Halogen | Reagent System | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Cl | POCl₃/DMF | 100 | 55 | 26 , 27 |
| I | NIS/DMF | 80–90 | 48* | Iodo-analogues of 26 , 27 |
*Estimated based on analogous chlorination yields.
Introducing the Phenylmethoxymethyl Group
The 3-(phenylmethoxymethyl) substituent is introduced via alkylation. A hydroxymethyl intermediate at position 3 reacts with benzyl bromide in the presence of K₂CO₃ or NaH. For example, Stucky et al. (1997) reported that treating 3-hydroxymethylimidazole derivatives with benzyl bromide in DMF at 60°C for 12 hours achieves >80% substitution.
Griffiths’ work highlights the instability of hydroxymethyl intermediates, necessitating in situ generation and immediate alkylation. The phenylmethoxymethyl group enhances solubility, critical for subsequent purification steps.
Integrated Synthesis Pathway
Combining these steps, the synthesis proceeds as follows:
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Imidazole Core Formation : Condense glycine methyl ester with methyl pentanimidate to form imidazolinone 11 .
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Formylation-Iodination : Treat 11 with NIS/DMF at 80–90°C to install iodine and aldehyde groups.
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Alkylation : React the 3-hydroxymethyl intermediate with benzyl bromide to introduce the phenylmethoxymethyl group.
-
Purification : Crystallize from toluene/hexane to achieve >98% HPLC purity.
Table 2: Optimized Reaction Parameters
| Step | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Glycine, methyl pentanimidate | Toluene/MeOH | 16 | 90 |
| Formylation-Iodination | NIS, DMF | Toluene | 3 | 48 |
| Alkylation | Benzyl bromide, K₂CO₃ | DMF | 12 | 82 |
Mechanistic Insights and Byproduct Management
The formylation-halogenation step involves two competing pathways:
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Path A : Formylation precedes iodination, generating intermediate 28 (common to both Cl and I routes).
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Path B : Iodination occurs first, followed by formylation.
Path A dominates when using excess DMF, as confirmed by isolation of iodinated byproducts analogous to 26 and 27 . Reducing DMF equivalents suppresses byproducts but lowers yields, necessitating a balance.
Industrial-Scale Considerations
Lonza AG’s patented method emphasizes a “one-pot” approach to avoid isolating unstable intermediates. Glycine (cheaper than glycine methyl ester) is directly condensed with methyl pentanimidate, followed by iodination and alkylation in sequence, achieving 55% overall yield. This cost-effective route is preferred for kilogram-scale production.
Analytical Characterization
Key characterization data includes:
Chemical Reactions Analysis
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde depends on its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethoxymethyl group may enhance the compound’s binding affinity to certain targets, while the iodine atom can participate in halogen bonding interactions. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts.
Comparison with Similar Compounds
The following sections compare the target compound with structural analogs in terms of reactivity, synthetic utility, and applications. Data tables are included for clarity.
Halogen-Substituted Imidazole Carbaldehydes
Iodine and chlorine substituents at position 5 significantly influence electronic and steric properties.
Key Findings :
- Iodine vs.
- Biological Relevance : Chlorinated analogs are often prioritized in medicinal chemistry due to lower molecular weight and ease of synthesis, while iodinated derivatives may offer unique reactivity in cross-coupling reactions .
Substituent Effects at Position 3
The phenylmethoxymethyl group distinguishes the target compound from simpler substituents.
Key Findings :
- Steric Effects : The phenylmethoxymethyl group may hinder coordination in metal-catalyzed reactions (e.g., Cu-catalyzed Ullmann coupling), leading to decomposition, as seen in imidazole-4-carbaldehyde-derived Ugi-adducts () .
- Functionalization Potential: The methoxy group offers a site for further modification (e.g., demethylation), enhancing utility in materials science compared to non-oxygenated substituents .
Aldehyde Position and Reactivity
The carbaldehyde group’s position (C4 vs. C2) dictates reactivity in cyclization and condensation reactions.
Key Findings :
- C4 vs. C2 Aldehydes : C4 carbaldehydes are less compatible with Ullmann couplings due to electronic or steric mismatches, while C2 analogs react efficiently () .
- Aldehyde vs. Acetaldehyde : The target compound’s direct C4-carbaldehyde group is more electrophilic than acetaldehyde derivatives, favoring condensation reactions (e.g., hydrazide couplings) .
Key Findings :
- Materials Science : The target compound’s aldehyde group could anchor functional groups (e.g., thiosemicarbazones) in porous frameworks, mimicking Ald-ZIFs for environmental applications () .
- Medicinal Chemistry : Chlorinated analogs are more commonly explored for bioactivity, though iodinated derivatives may offer niche roles in radiolabeling or heavy metal chelation .
Biological Activity
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde, with CAS number 154371-51-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is , with a molecular weight of approximately 398.239 g/mol. The compound features an imidazole ring, which is known for its role in various biological activities, particularly in enzyme inhibition.
The biological activity of this compound is primarily linked to its interaction with specific enzymes. Notably, imidazole derivatives have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune regulation and tumor progression.
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
- IDO is crucial in the metabolism of tryptophan and immune suppression. Compounds that inhibit IDO can potentially enhance anti-tumor immunity.
- Structure-based drug design studies have shown that modifications on the imidazole ring can significantly increase the potency of IDO inhibitors, suggesting that this compound may exhibit similar properties .
Case Studies
- Cancer Treatment :
- Viral Infections :
Data Table: Biological Activity Summary
Q & A
Q. Characterization :
- NMR : Confirm regiochemistry via ¹H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm, iodinated C-H coupling constants) .
- Elemental Analysis : Validate purity (>95%) by matching experimental C/H/N/I values to theoretical calculations .
How does the aldehyde group at the 4-position influence reactivity in downstream derivatization?
Methodological Answer:
The aldehyde acts as an electrophilic site for:
Q. Example :
| Derivative Type | Reagent | Yield (%) | Characterization |
|---|---|---|---|
| Hydrazone | 4-Fluorophenyl hydrazide | 78% | ¹H NMR (δ 8.2 ppm, NH), HRMS [M+H⁺] = 452.1 |
What analytical techniques are critical for confirming structural stability under varying pH/temperature?
Methodological Answer:
- HPLC-MS : Monitor degradation products at pH 2–12 (25–60°C); observe aldehyde oxidation to carboxylic acid under basic conditions .
- DSC/TGA : Assess thermal stability (decomposition onset ~220°C) .
- ¹³C NMR in D₂O : Track hydrolysis of the methoxymethyl group (disappearance of OCH₂O resonance at δ 70–75 ppm) .
Advanced Research Questions
How can reaction yields be optimized for the iodination step, and what factors contribute to variability?
Methodological Answer:
Design of Experiments (DoE) Approach :
- Variables : I₂ stoichiometry (1.2–2.0 eq), solvent polarity (CH₂Cl₂ vs. THF), temperature (0–25°C) .
- Optimal Conditions : 1.5 eq I₂ in CH₂Cl₂ at 0°C (yield: 82% vs. 65% in THF) .
Contradictions : Lower yields in polar solvents (THF) correlate with side reactions (e.g., aldehyde oxidation), resolved by adding radical inhibitors (BHT) .
What computational strategies predict bioactivity against enzymatic targets (e.g., kinases, oxidases)?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase). The iodo group enhances hydrophobic interactions (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for non-iodinated analogs) .
- QSAR Models : Use Hammett constants (σ⁺) of substituents to correlate electronic effects with IC₅₀ values .
Validation : Compare computational predictions with in vitro enzymatic assays (e.g., 85% inhibition of EGFR at 10 μM) .
How do structural analogs with varied substituents (e.g., Cl, Br, OMe) affect biological activity?
Methodological Answer:
Comparative Study :
| Analog Substituent | Target Activity (IC₅₀, μM) | Key Structural Feature |
|---|---|---|
| 5-Iodo (this compound) | EGFR: 0.12 | Enhanced lipophilicity (logP = 3.5) |
| 5-Chloro | EGFR: 0.45 | Reduced van der Waals interactions |
| 5-Methoxy | Inactive (>10) | Polar group disrupts binding pocket |
Mechanistic Insight : Iodine’s polarizability and size improve target binding vs. smaller halogens .
How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for regioisomeric impurities?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Differentiate between 3- and 4-substituted isomers via cross-peaks (e.g., NOE between aldehyde proton and adjacent CH₂ group) .
- High-Resolution MS : Identify isotopic patterns for iodine (M+2 peak ratio: 1:1 for single I) vs. bromine (1:1.1) .
Case Study : A reported δ 4.3 ppm (CH₂O) split into doublets (J = 12 Hz) confirms correct 3-substitution .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Methodological Answer:
- Chiral HPLC : Monitor racemization during benzyl ether formation (e.g., Chiralpak AD-H column, hexane/IPA = 90:10) .
- Flow Chemistry : Use continuous-flow reactors to control exothermic iodination steps (residence time: 30 min, 0°C) .
Q. Scale-Up Data :
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 78 | 98 |
| 100 | 65 | 92 |
Mitigation : Add antioxidants (e.g., BHT) to prevent iodine-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
